

Application Notes and Protocols: Zone of Inhibition Testing for Burow's Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Otic Domeboro*

Cat. No.: *B1261238*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burow's solution, an aqueous solution of aluminum acetate, is a well-established topical astringent with recognized antimicrobial properties.^[1] It is commonly utilized for various skin conditions and otic infections.^[1] The antimicrobial efficacy of Burow's solution is attributed to its acidic pH and the inherent properties of aluminum acetate, which can induce damage to the cell walls of microorganisms.^[1] This document provides a detailed protocol for evaluating the antimicrobial activity of Burow's solution using the agar well diffusion method, a standard and effective technique for determining the zone of inhibition.

Data Presentation

While the antimicrobial properties of Burow's solution are documented, specific quantitative data on the diameter of the zones of inhibition can vary based on the concentration of the solution, the specific microbial strain tested, and the precise methodology employed. The following table summarizes the reported antimicrobial activity of Burow's solution against common pathogens. It is important to note that direct, comparative studies providing a comprehensive range of zone of inhibition diameters are not extensively available in the public domain. Researchers are encouraged to use the provided protocol to generate specific data for their intended applications.

Microorganism	Reported Antimicrobial Activity of Burow's Solution	Citation(s)
Staphylococcus aureus	Effective in killing the bacteria within 30 minutes; causes blebbing on the cell surface and deformation of the cell wall.	[1]
Pseudomonas aeruginosa	Reduces viable cell count significantly within 60 minutes; causes undulating deformation of the bacterial cell surface and damage to the cell wall.	[1]
Candida albicans	Exhibits antifungal activity.	
Common bacteria in otitis media	Effective in inhibiting in vitro growth at dilutions between 1:80 and 1:160.	[2]

Experimental Protocols

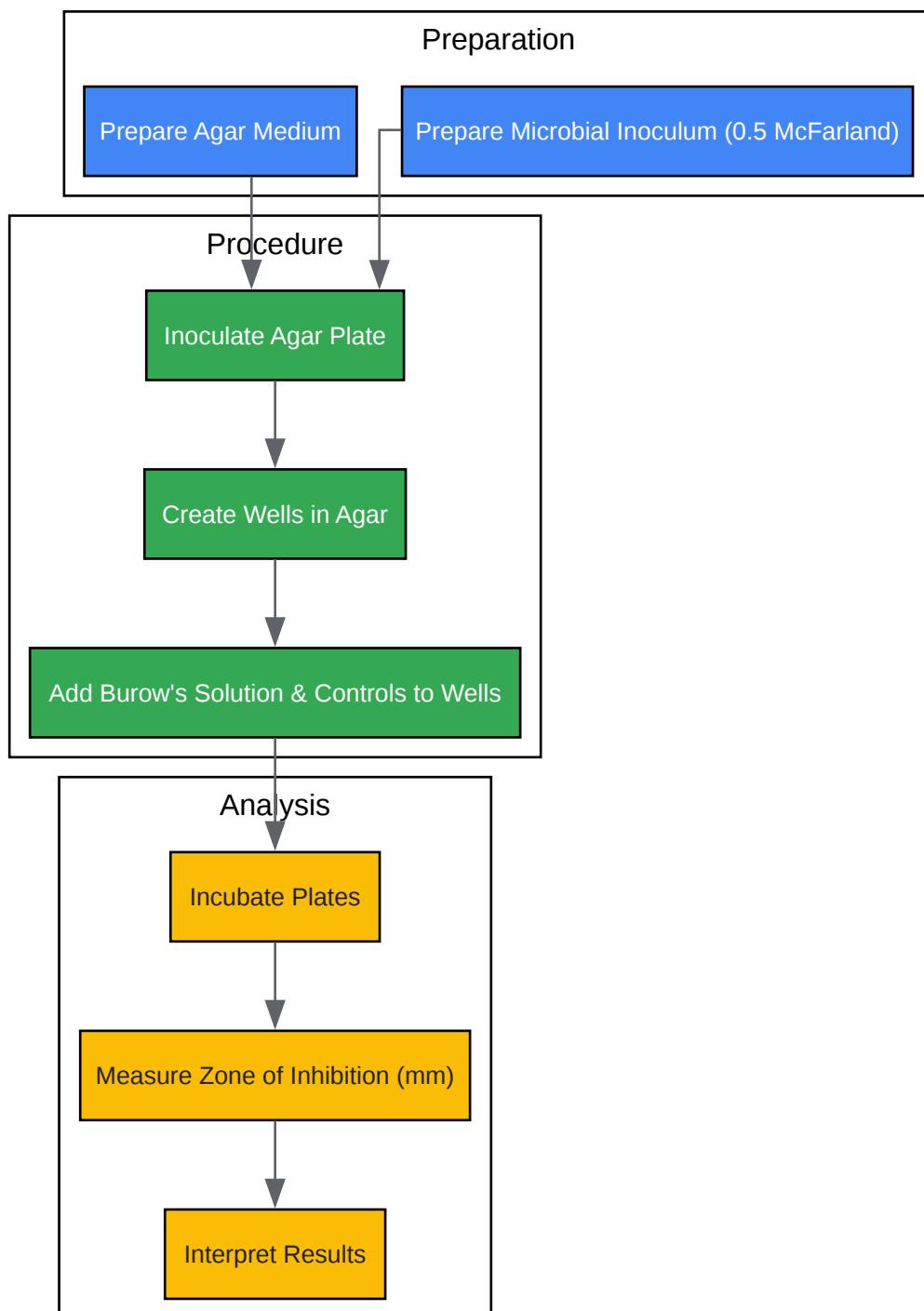
The following protocol details the agar well diffusion method for assessing the zone of inhibition of Burow's solution. This method is well-suited for liquid test agents.[\[3\]](#)[\[4\]](#)

Materials:

- Burow's solution (various concentrations for testing)
- Test microorganisms (e.g., *Staphylococcus aureus* ATCC 25923, *Pseudomonas aeruginosa* ATCC 27853, *Candida albicans* ATCC 10231)
- Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
- Sterile petri dishes (90 mm or 100 mm)
- Sterile swabs

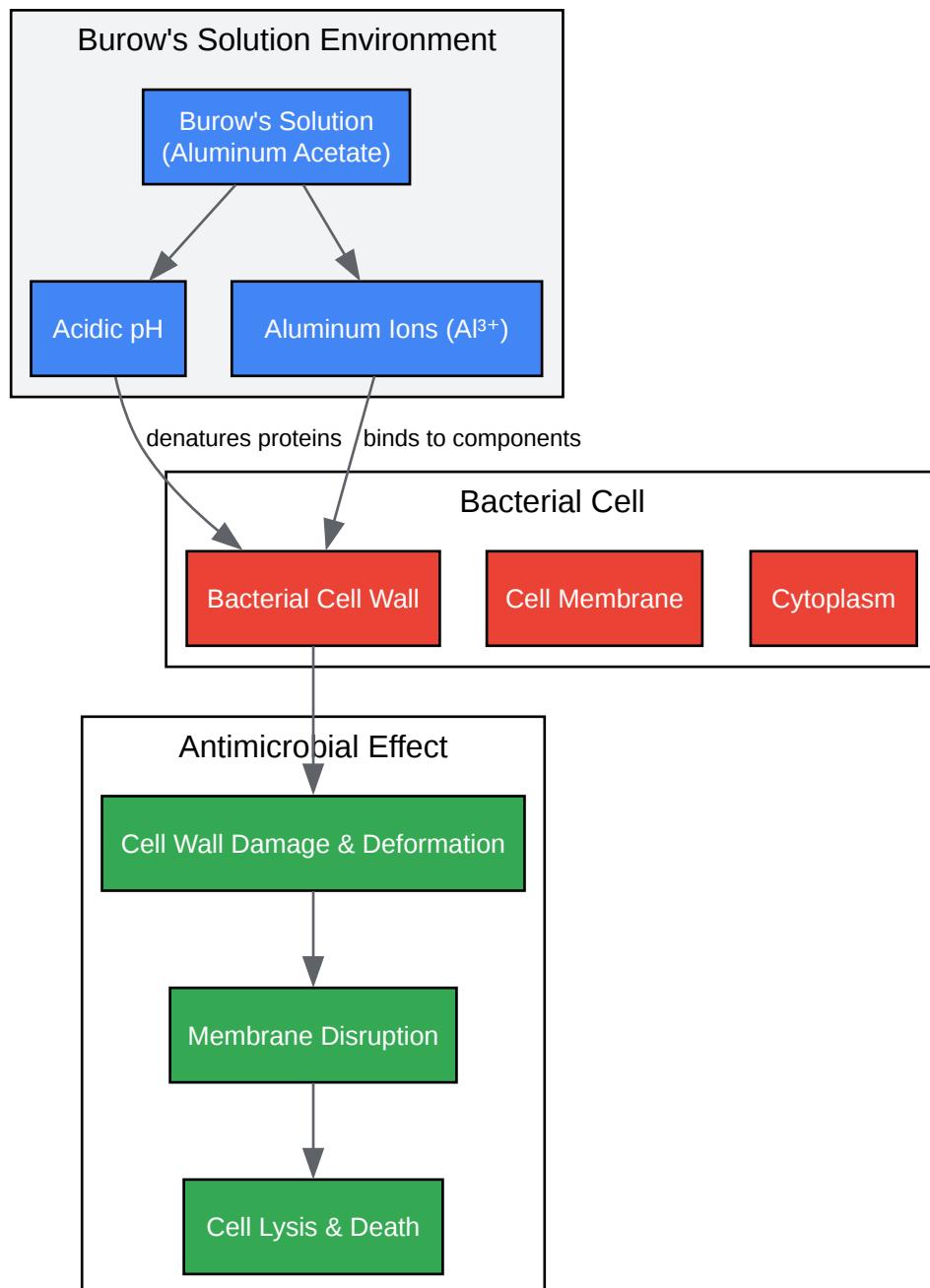
- Micropipettes and sterile tips
- Sterile cork borer (6-8 mm diameter)
- McFarland turbidity standards (0.5 standard)
- Incubator
- Calipers or a ruler for measuring zones of inhibition
- Sterile saline solution (0.85% NaCl)
- Positive control (e.g., appropriate antibiotic disc)
- Negative control (e.g., sterile deionized water)

Procedure:


- Media Preparation: Prepare MHA or SDA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely at room temperature.
- Inoculum Preparation:
 - Aseptically pick several colonies of the test microorganism from a fresh culture plate.
 - Suspend the colonies in sterile saline solution.
 - Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5×10^8 CFU/mL for bacteria.
- Inoculation of Agar Plates:
 - Dip a sterile swab into the standardized microbial suspension.
 - Remove excess inoculum by pressing the swab against the inside of the tube.
 - Evenly streak the swab over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform

coverage.

- Well Creation:
 - Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar.
 - Carefully remove the agar plugs from the wells.
- Application of Test and Control Substances:
 - Pipette a fixed volume (e.g., 50-100 μ L) of the desired concentration of Burow's solution into a designated well.
 - In separate wells, add the positive control and negative control.
- Incubation:
 - Invert the petri dishes and incubate at 35-37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.
- Measurement and Interpretation:
 - Following incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm) using calipers or a ruler.
 - A larger zone of inhibition indicates greater antimicrobial activity.[\[4\]](#)


Mandatory Visualizations

Experimental Workflow for Zone of Inhibition Testing

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Zone of Inhibition Testing.

Proposed Antimicrobial Mechanism of Burow's Solution

[Click to download full resolution via product page](#)

Caption: Proposed Antimicrobial Mechanism of Burow's Solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial effects of Burow's solution on *Staphylococcus aureus* and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the lowest dilution of aluminium acetate solution able to inhibit in vitro growth of organisms commonly found in chronic suppurative otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Zone of Inhibition Testing for Burow's Solution]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261238#zone-of-inhibition-testing-protocol-for-burow-s-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com